(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

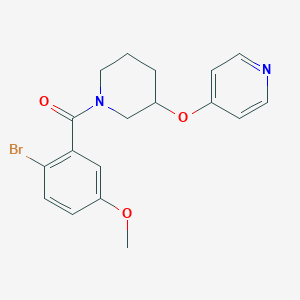

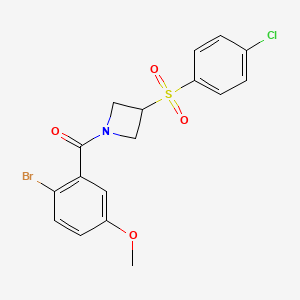

The compound you’re interested in contains several functional groups. The phenylcyclopentyl part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a cyclopentyl group (a ring of 5 carbon atoms). The N-((3-(trifluoromethoxy)phenyl)methyl)formamide part refers to a formamide group (a functional group derived from formic acid) attached to a phenyl group that has a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms) at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The phenyl rings could participate in π-π stacking interactions, and the trifluoromethoxy group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity and potentially its boiling point .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by El‐serwy et al. (2016) involves the synthesis of novel quinazolin derivatives starting from different acid chlorides and anthranilic acid to produce benzoxazinones, which were further reacted with nitrogen nucleophiles such as hydrazine hydrate and formamide. This research aimed at evaluating the cytotoxic activity of these compounds against various human carcinoma cell lines. The results highlighted that compounds containing N-phenyl aniline showed significant inhibition for all tested cell lines, demonstrating the potential of formamide derivatives in cancer therapy research (El‐serwy et al., 2016).

Catalytic Applications

Li et al. (2018) explored the use of cupric subcarbonate for the reductive functionalization of CO2 to produce formamides and methylamines, utilizing phenylsilane as a reductant. This study showcases the potential of using formamide derivatives in catalysis, providing a pathway for N-formylation and N-methylation by choosing specific ligands, which could be significant for developing environmentally friendly chemical processes (Li et al., 2018).

Material Science

In the field of material science, Hamciuc et al. (2001) synthesized new thermostable fluorinated heterocyclic polyamides by polycondensation of aromatic diamines with a diacid chloride containing imide rings and hexafluoroisopropylidene groups. These polymers, soluble in polar amidic solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF), can be cast into flexible films, indicating the relevance of formamide derivatives in developing high-performance materials with excellent thermal stability and mechanical properties (Hamciuc et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUVXPIFUDMHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)

![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)